Macrólidos lactamas

Macrolide lactams are a class of natural products derived from bacterial secondary metabolites, known for their broad-spectrum antimicrobial activity. These compounds exhibit potent inhibitory effects against various Gram-positive bacteria and some Gram-negative bacteria by binding to the 50S ribosomal subunit, thereby interfering with protein synthesis. The macrocyclic lactam ring structure is a key feature of macrolides, which typically consists of 12 to 16 carbon atoms in a large ring, providing a stable and rigid framework that contributes to their bioavailability and efficacy.

Structural variations among different macrolide lactams can lead to differences in their pharmacological properties. For example, the introduction of hydroxyl groups or other functional groups may improve antibiotic activity, reduce toxicity, or enhance oral absorption. Macrolides are commonly used in clinical settings for treating respiratory tract infections, skin and soft tissue infections, and as prophylaxis before certain surgeries. However, due to their narrow therapeutic window, careful administration is required to minimize the risk of adverse effects such as gastrointestinal disturbances and liver dysfunction.

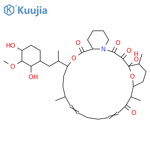

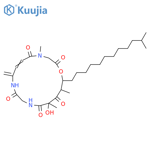

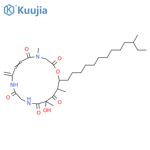

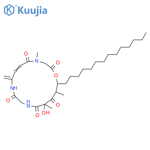

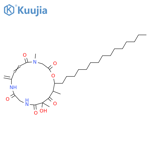

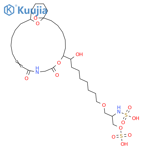

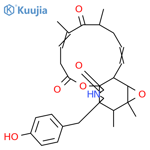

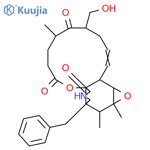

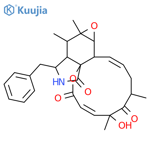

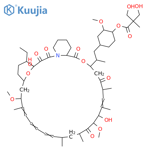

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

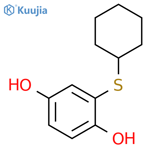

|

Antascomicin B; 31-Me ether | 164159-89-1 | C38H59NO10 |

|

BE 43547; BE 43547A1 | 209068-23-5 | C30H49N3O7 |

|

BE 43547; BE 43547B1 | 209068-25-7 | C31H51N3O7 |

|

BE 43547; BE 43547B3 | 209068-27-9 | C31H51N3O7 |

|

BE 43547; BE 43547C1 | 209068-29-1 | C32H53N3O7 |

|

Siladenoserinol M; 31-O-Sulfate | 2305061-63-4 | C33H58N2O14S2 |

|

Rosellichalasin; 4'-Hydroxy | 488799-93-5 | C28H33NO6 |

|

Rosellichalasin; 22-Hydroxy, 18,19-dihydro | 313047-16-4 | C28H35NO6 |

|

Rosellichalasin; Δ19-Isomer, 18α-hydroxy | 1312009-64-5 | C28H33NO6 |

|

Rapamycin; 46-Methyl, 42-O-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl] | 1290606-23-3 | C57H89NO16 |

Literatura relevante

-

Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

Proveedores recomendados

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

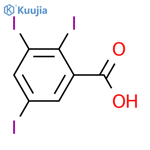

Productos recomendados

-

2,3,5-Triiodobenzoic acid Cas No: 88-82-4

2,3,5-Triiodobenzoic acid Cas No: 88-82-4 -

-

-

-